![molecular formula C11H9N3O2S B13712339 2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
2-[(2-Nitropyridin-3-yl)thio]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Nitropyridin-3-yl)thio]aniline is a chemical compound with the molecular formula C11H9N3O2S and a molecular weight of 246.27 g/mol . It is characterized by the presence of a nitropyridine group attached to a thioaniline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline typically involves the reaction of 2-nitropyridine-3-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
2-[(2-Nitropyridin-3-yl)thio]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The thioaniline moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(2-Nitropyridin-3-yl)thio]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: While not widely used industrially, it serves as a model compound in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Nitropyridin-3-yl)thio]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioaniline moiety can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context .
Comparación Con Compuestos Similares
2-[(2-Nitropyridin-3-yl)thio]aniline can be compared to other similar compounds, such as:
2-[(2-Nitrophenyl)thio]aniline: Similar structure but with a phenyl group instead of a pyridine ring.
2-[(2-Nitropyridin-4-yl)thio]aniline: Similar structure but with the nitro group at a different position on the pyridine ring.
2-[(2-Nitropyridin-3-yl)thio]phenol: Similar structure but with a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H9N3O2S |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
2-(2-nitropyridin-3-yl)sulfanylaniline |
InChI |
InChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2 |
Clave InChI |
RUAGIEQBMLTNGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



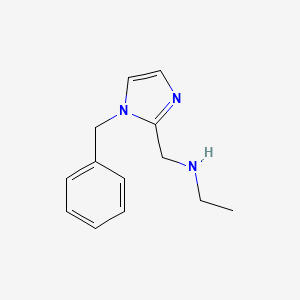
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

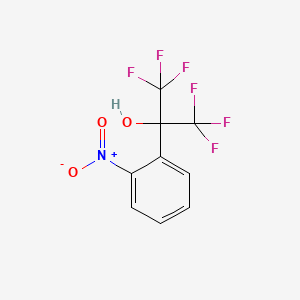
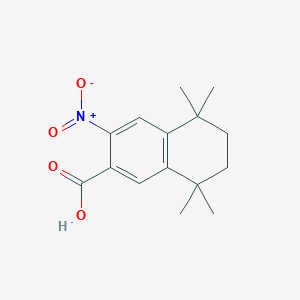


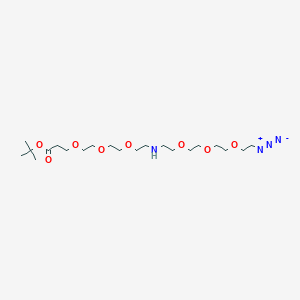
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
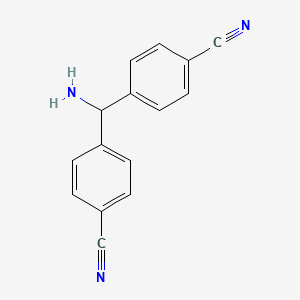
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
